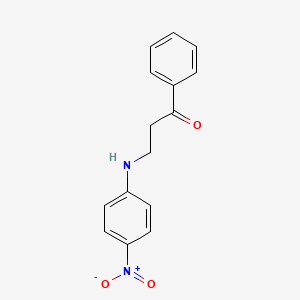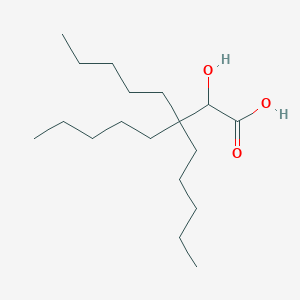
2-Hydroxy-3,3-dipentyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,3-dipentyloctanoic acid is an organic compound with a complex structure that includes a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3-dipentyloctanoic acid can be achieved through several methods. One common approach involves the oxidation of a precursor compound, such as acetoacetate, in the presence of an oxidant. This reaction typically takes place in a solvent and may require specific conditions such as temperature control and the use of catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,3-dipentyloctanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2-Hydroxy-3,3-dipentyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which 2-Hydroxy-3,3-dipentyloctanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-3,3-dipentyloctanoic acid include other hydroxy acids and carboxylic acids with similar structures. Examples include 2-Hydroxy-3,5-diiodobenzoic acid and other substituted benzoic acids .
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
85613-93-0 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2-hydroxy-3,3-dipentyloctanoic acid |
InChI |
InChI=1S/C18H36O3/c1-4-7-10-13-18(14-11-8-5-2,15-12-9-6-3)16(19)17(20)21/h16,19H,4-15H2,1-3H3,(H,20,21) |
InChI Key |
GQYHOPDTZAXXPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCCCC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



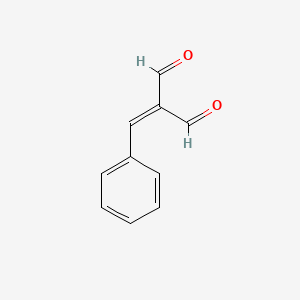
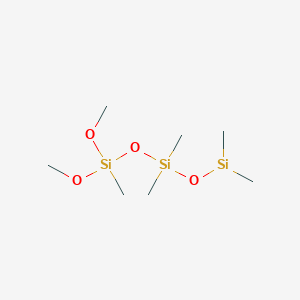
![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
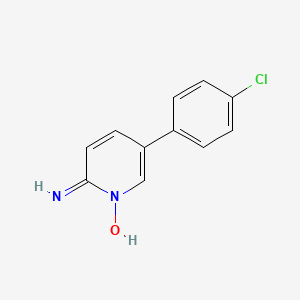
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
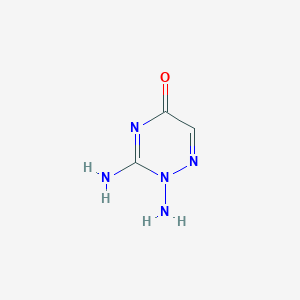
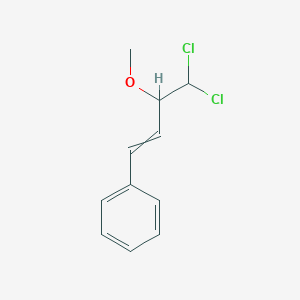
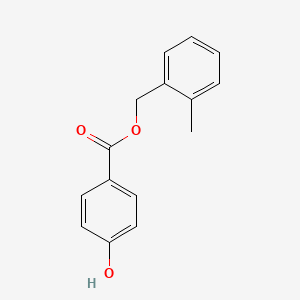

phosphanium chloride](/img/structure/B14416884.png)
